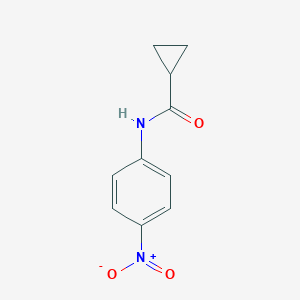

N-(4-nitrophenyl)cyclopropanecarboxamide

Description

N-(4-Nitrophenyl)cyclopropanecarboxamide (molecular formula: C₁₀H₁₀N₂O₃) is a cyclopropane-containing carboxamide derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring. Its structure (SMILES: O=C(Nc1ccc([N+]([O-])=O)cc1)C2CC2) features a strained cyclopropane ring directly attached to a carboxamide group, which is linked to a 4-nitrophenyl moiety.

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.2 g/mol |

IUPAC Name |

N-(4-nitrophenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H10N2O3/c13-10(7-1-2-7)11-8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H2,(H,11,13) |

InChI Key |

PXCMXAOVWGQBSS-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N-(4-nitrophenyl)cyclopropanecarboxamide and related compounds:

Preparation Methods

Formation of Cyclopropanecarboxylic Acid Chloride

Cyclopropanecarboxylic acid is treated with oxalyl chloride () in dichloromethane () under catalytic dimethylformamide (DMF). The reaction proceeds via the generation of an intermediate mixed anhydride, which subsequently reacts with chloride ions to yield cyclopropanecarboxylic acid chloride.

Key conditions:

Coupling with 4-Nitroaniline

The acid chloride is reacted with 4-nitroaniline in the presence of a base, typically triethylamine () or diisopropylethylamine (DIPEA), to neutralize HCl formed during the reaction. The nucleophilic amine attacks the carbonyl carbon, displacing chloride and forming the amide bond.

Optimized conditions :

-

Solvent : Dichloromethane

-

Base : Triethylamine (1.2 equivalents)

-

Temperature : 0°C (initial), warming to room temperature

-

Workup : Sequential washing with 1M HCl, saturated , and brine.

Direct Amidation Under High-Pressure Conditions

An alternative approach, described in patent DE19547635A1, avoids acid chloride intermediates by reacting cyclopropanecarboxylic acid directly with amines under high-pressure ammonia. While primarily designed for primary amides, this method has been adapted for secondary amides using substituted anilines.

Reaction Mechanism and Conditions

Cyclopropanecarboxylic acid and 4-nitroaniline are combined in an organic solvent (e.g., toluene or dichloromethane) under ammonia pressures of 1–300 bar. The high pressure facilitates the direct nucleophilic attack of the amine on the carboxylic acid, bypassing the need for activating agents.

Key parameters :

Advantages and Limitations

-

Advantages : Eliminates hazardous acid chloride handling, higher atom economy.

-

Limitations : Requires specialized high-pressure equipment, limited substrate scope for secondary amines.

Comparative Analysis of Synthesis Methods

| Parameter | Acid Chloride Method | Direct Amidation |

|---|---|---|

| Reaction Steps | 2 (acid chloride + coupling) | 1 (direct coupling) |

| Yield | 49–65% | 70–85% |

| Equipment | Standard glassware | High-pressure reactor |

| Byproducts | HCl, CO | HO |

| Substrate Flexibility | Broad (works with aromatic amines) | Limited to reactive amines |

Recent Advances in Catalytic Amidation

Emerging strategies employ coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate cyclopropanecarboxylic acid. These methods, though less common, offer milder conditions and improved functional group tolerance.

Example protocol :

-

Reagents : EDC (1.1 eq), HOBt (1.1 eq), 4-nitroaniline (1.2 eq)

-

Solvent : DMF or THF

Industrial-Scale Production Considerations

For large-scale synthesis, the acid chloride method remains preferred due to scalability and established safety protocols. However, the direct amidation approach is gaining traction in facilities equipped for high-pressure reactions, offering cost savings and reduced waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(4-nitrophenyl)cyclopropanecarboxamide?

- Methodological Answer : The compound can be synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and 4-nitroaniline. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI) and optimizing reaction conditions (e.g., solvent, temperature) to improve yield. Purification often involves mass-directed preparative liquid chromatography (LC) to isolate high-purity fractions . Confirm purity using LC-MS (≥95%) and characterize via -/-NMR to validate the cyclopropane ring and nitro group positions .

Q. How can structural integrity and conformation of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is ideal for resolving the cyclopropane ring geometry and spatial arrangement of the nitro group. If crystals are unavailable, use 2D NMR (e.g., NOESY) to analyze through-space interactions between the cyclopropane protons and aromatic ring. IR spectroscopy can confirm amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria). For kinase inhibition potential, use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases like GSK-3β or CHK1, referencing protocols from studies on structurally related carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents on the phenyl ring (e.g., replace nitro with cyano or methoxy groups) and the cyclopropane moiety (e.g., fluorination). Test derivatives in dose-response assays (IC determination) against target proteins. Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding poses, focusing on hydrogen bonding (amide group) and steric effects (cyclopropane) .

Q. What experimental strategies address solubility or stability limitations of this compound in biological assays?

- Methodological Answer : Improve aqueous solubility by co-solvent systems (e.g., DMSO:PBS mixtures ≤1%) or formulation with cyclodextrins. For stability, conduct forced degradation studies under acidic/alkaline conditions (HPLC monitoring) and identify degradation products via HRMS. Modify labile groups (e.g., nitro reduction) based on degradation pathways .

Q. How can contradictory bioactivity data between in vitro and cellular models be resolved?

- Methodological Answer : Assess cellular uptake via LC-MS quantification of intracellular compound levels. Use transporter inhibitors (e.g., verapamil for P-gp) to evaluate efflux effects. Perform target engagement assays (e.g., CETSA) to confirm binding in live cells, comparing results with in vitro kinase data .

Q. What computational tools are effective for predicting off-target interactions of this compound?

- Methodological Answer : Employ reverse docking (e.g., PharmMapper) to screen against a kinase-focused library. Validate predictions with selectivity panels (e.g., Eurofins KinaseProfiler™). Use MD simulations (AMBER/CHARMM) to assess binding persistence and conformational dynamics at off-target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.